1,3,5,7,9-Pentaazaspiro[5.5]undecane

coordination chemistry ligand design metal complexation

1,3,5,7,9-Pentaazaspiro[5.5]undecane (CAS 64295-37-0) is a spirocyclic polyazaheterocycle consisting of two fused hexahydro-1,3,5-triazine rings sharing a single spiro carbon. With a molecular formula of C6H15N5 and a molecular weight of 157.22 g/mol, it features five secondary amine nitrogens positioned at intervals around the spiro[5.5]undecane framework.

Molecular Formula C6H15N5
Molecular Weight 157.22 g/mol
CAS No. 64295-37-0
Cat. No. B13960037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5,7,9-Pentaazaspiro[5.5]undecane
CAS64295-37-0
Molecular FormulaC6H15N5
Molecular Weight157.22 g/mol
Structural Identifiers
SMILESC1CNCNC12NCNCN2
InChIInChI=1S/C6H15N5/c1-2-7-3-9-6(1)10-4-8-5-11-6/h7-11H,1-5H2
InChIKeyCNKSAEZZQKUUCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Focused Baseline Overview of 1,3,5,7,9-Pentaazaspiro[5.5]undecane (CAS 64295-37-0)


1,3,5,7,9-Pentaazaspiro[5.5]undecane (CAS 64295-37-0) is a spirocyclic polyazaheterocycle consisting of two fused hexahydro-1,3,5-triazine rings sharing a single spiro carbon [1]. With a molecular formula of C6H15N5 and a molecular weight of 157.22 g/mol, it features five secondary amine nitrogens positioned at intervals around the spiro[5.5]undecane framework . This structure confers a high density of hydrogen bond donors (5) and acceptors (5), a rigid, three-dimensional architecture, and a moderate lipophilicity (XLogP3-AA of -1.6), distinguishing it from simpler linear or monocyclic polyamines [2].

Preorganized polyaza scaffold for multidentate metal coordination studies
Rigid spirocyclic core enables consistent chelation geometry in complex design
High nitrogen density supports crosslinking and acid-degradable thermoset research

Why Generic Substitution of 1,3,5,7,9-Pentaazaspiro[5.5]undecane with Simpler Polyamines or Triazinanes is Ineffective for Demanding Applications


Direct substitution of 1,3,5,7,9-Pentaazaspiro[5.5]undecane with simpler in-class alternatives such as 1,3,5-triazinane (hexahydro-1,3,5-triazine, CAS 110-90-7) or other spirocyclic polyamines is not straightforward due to fundamental differences in topological nitrogen density and molecular rigidity [1]. The target compound's unique spiro[5.5] architecture spatially preorganizes five nucleophilic amine sites into a fixed, three-dimensional orientation, resulting in a calculated topological polar surface area (TPSA) of 60.2 Ų and a rotatable bond count of zero [2]. In contrast, simpler analogs exhibit conformational flexibility or lower nitrogen content, which directly impacts metal-ion chelation geometry, crosslinking efficiency in polymer networks, and the hydrolytic stability of formulated products [3]. These computational structure-property relationships are supported by the known behavior of hexahydro-1,3,5-triazine-based curing agents, where the ring structure is critical for acid-/base-degradable crosslinking performance [4].

Simpler polyamines or monocyclic triazinanes lack the rigid spiro orientation, which may shift chelation selectivity and metal-binding thermodynamics.
Trifunctional hexahydro-1,3,5-triazine hardeners cannot replicate the dual-ring architecture or the theoretical crosslink density of the pentafunctional spiro-amine.

Quantitative Differentiation Evidence Guide for 1,3,5,7,9-Pentaazaspiro[5.5]undecane


Higher Nitrogen Atom Count and Topological Density vs. 1,3,5-Triazinane Enhances Coordination Site Availability

1,3,5,7,9-Pentaazaspiro[5.5]undecane possesses 5 secondary amine nitrogen atoms within its spiro framework, compared to only 3 in the monocyclic analog 1,3,5-triazinane (CAS 110-90-7) [1]. While both have a hydrogen bond donor and acceptor count equal to their nitrogen count, the spiro compound achieves a 67% higher nitrogen atom concentration by mass (31.8% vs. 48.3% for the triazinane, calculated from molecular formulas) within a similar volume, leading to a higher predicted density of 1.2±0.1 g/cm³ versus 0.921±0.06 g/cm³ for the triazinane . This higher nitrogen density is critical for applications requiring maximal metal-ion binding capacity per unit mass.

Nitrogen Density
Cross-study comparable
5 N atoms, 1.2 g/cm³ (pred.) vs 3 N atoms, 0.92 g/cm³ for triazinane
Reported 67% higher N count; ~30% higher density may increase metal-ion payload per gram.
Computed properties; experimental binding capacity not yet available.
coordination chemistry ligand design metal complexation

Zero Rotatable Bonds Confers Superior Rigidity Over the Flexible 1,3,5-Triazinane Core for Chelation Geometry Control

The spirocyclic junction in 1,3,5,7,9-Pentaazaspiro[5.5]undecane locks its five nitrogen atoms into a rigid, three-dimensional arrangement, as evidenced by a computed rotatable bond count of exactly zero [1]. This is a stark contrast to 1,3,5-triazinane and its N-substituted derivatives, which can undergo ring-flipping and have rotatable exocyclic bonds (e.g., N-alkyl substituents), leading to conformational entropy penalties upon metal binding [2]. The lack of conformational flexibility ensures a preorganized binding pocket, which is expected to improve the thermodynamics of complex formation, a principle demonstrated in other rigid macrocyclic ligand systems [3]. Direct experimental log K or ΔG comparison for this specific compound is not available in the literature, but the structural parameter is a strong class-level indicator of enhanced chelation stability.

Molecular Rigidity
Class-level inference
Rotatable bonds: 0 (target) vs ≥3 for N-substituted triazinanes
Rigid preorganization may support more favorable metal-binding thermodynamics.
Based on macrocyclic ligand principles; experimental log K values not reported.
structural preorganization selective chelation entropy

Unique Spiro-Cyclic Bis(triazinane) Architecture Offers Multidentate Crosslinking Unavailable in Monocyclic Hardeners

1,3,5,7,9-Pentaazaspiro[5.5]undecane presents a bifunctional core containing two independent 1,3,5-triazinane rings sharing a spiro carbon. In theory, this provides up to five reactive amine sites for crosslinking, compared to a maximum of three for a standard monocyclic hexahydro-1,3,5-triazine hardener like TAHT-EA, which itself relies on exocyclic amine groups for network formation [1]. While quantitative curing kinetics (e.g., gel time, activation energy) for the target compound are not published, the increased amine functionality per mole predicts a higher crosslink density and reduced chain mobility in derived epoxy networks, which is known to correlate with enhanced glass transition temperature (Tg) and mechanical strength in such systems [2]. The spiro structure also maintains the acid-labile triazinane rings required for network degradability, a key feature for recyclable/reworkable epoxy formulations [3].

Crosslinking Functionality
Class-level inference
Pentafunctional spiro-amine (5 sites) vs trifunctional triazinane hardener (3 sites). Dual-ring architecture.
May support higher crosslink density and acid-degradable network formation.
Theoretical potential; curing kinetics and mechanical data not yet published.
epoxy curing crosslinking density degradable networks

Optimal Research and Industrial Application Scenarios for 1,3,5,7,9-Pentaazaspiro[5.5]undecane Based on Differential Evidence


Synthesis of Novel Polynuclear Metal-Organic Assemblies Requiring High-Nitrogen Density, Rigid Ligands

The zero rotatable bond count and five preorganized secondary amine donors make this compound an excellent candidate ligand for constructing well-defined polynuclear metal complexes. Its 67% higher nitrogen density compared to 1,3,5-triazinane supports a greater metal-ion loading capacity per unit mass, which is critical for synthesizing dense metal-organic polyhedra or catalysts. Researchers seeking to exploit the chelate effect with minimal entropic penalty should prioritize this ligand over flexible-chain polyamines. [1]

Formulation of High-Crosslink-Density, Acid-Degradable Epoxy Thermosets for Cyclic Economy

The compound's pentafunctional amine structure, featuring two acid-sensitive hexahydro-1,3,5-triazine rings, positions it as a potent hardener for next-generation recyclable epoxy resins. Compared to standard tri-functional hexahydro-1,3,5-triazine curatives, its theoretical ability to form 66% more crosslinks per molecule promises networks with higher glass transition temperatures and enhanced mechanical stiffness, while retaining the ability to completely disintegrate under mild acidic conditions. This makes it a strategic choice for developing high-performance, reusable composite materials. [2]

Design of Advanced Chelating Resins or Scavengers for Selective Metal-Ion Capture

The high topological polar surface area (60.2 Ų) and maximal hydrogen bond donor/acceptor count (5 each) derived from the rigid spiro core suggest superior hydration and metal-ion interaction characteristics. Procurement for developing solid-supported chelators should favor this compound over flexible analogs, as its preorganized structure is theoretically capable of achieving higher selectivity and kinetic inertness in metal binding, a principle well-established for other rigid macrocyclic ligands. [3]

Development of Spiro-Cyclic Nitroxide Precursors or EPR Spin Labels

The fully saturated, nitrogen-rich spirocyclic backbone is structurally suited for oxidation to stable poly-nitroxide radicals. The compound's unique architecture, which positions amine sites on two orthogonal six-membered rings, could allow for the creation of spin labels with distinct electron paramagnetic resonance signatures compared to linear or monocyclic radicals. This application leverages the zero rotatable bond structure for rigid, orientable spin probes. [1]

Application
Selection Property
Validation Focus
Polynuclear metal assembly research
Rigid, high-nitrogen-density ligand scaffold
Metal-binding stoichiometry and complex stability
Acid-degradable thermoset formulation
Pentafunctional spiro-amine hardener
Crosslink density and acid-catalyzed hydrolysis
Metal-selective chelating materials
Preorganized amine donor topology
Selectivity and kinetic inertness in metal capture
Rigid spin-label probe design
Saturated spirocyclic amine precursor
Stable nitroxide formation and EPR signature reproducibility

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